molecular formula C7H9IO2 B2697700 2-(3-Iodobicyclo[1.1.1]pentan-1-yl)acetic acid CAS No. 2209086-71-3

2-(3-Iodobicyclo[1.1.1]pentan-1-yl)acetic acid

Cat. No.: B2697700
CAS No.: 2209086-71-3
M. Wt: 252.051
InChI Key: PVOFQSLMRHXHOH-UHFFFAOYSA-N
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Description

“2-(3-Iodobicyclo[1.1.1]pentan-1-yl)acetic acid” is a chemical compound with the IUPAC name this compound . It has a molecular weight of 252.05 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H9IO2/c8-7-2-6(3-7,4-7)1-5(9)10/h1-4H2,(H,9,10) . This code provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

Synthesis Pathways and Chemical Transformations

The research on 2-(3-Iodobicyclo[1.1.1]pentan-1-yl)acetic acid is deeply entwined with studies focusing on the synthesis and transformation of structurally related compounds. While the specific compound of interest does not appear directly in the retrieved literature, relevant research insights can be drawn from closely related chemical entities and their reactions, which lay foundational knowledge for potential applications of the compound .

For instance, studies on the formation of various chemical products from lactic acid over supported phosphate catalysts reveal insights into reaction conditions that could be pertinent for transforming or synthesizing derivatives of this compound (Gunter, Miller, & Jackson, 1994). Additionally, the cationic oligomerization of 2-methylfuran offers a glimpse into the synthesis of complex organic molecules, which could inform methodologies for synthesizing bicyclic compounds or their analogs (Ishigaki & Shono, 1974).

Novel Routes to Bicyclic Structures

A significant breakthrough in the synthesis of bicyclic structures is the development of a new route to bicyclo[1.1.1]pentan-1-amine from 1-azido-3-iodobicyclo[1.1.1]pentane, illustrating the potential for innovative approaches to synthesizing structurally related compounds, including this compound (Goh et al., 2014).

Importance of Halogen Substituents

Research on the interaction between metal halogen exchange and elimination processes in compounds like 1-halobicyclo[1.1.1]pentane underscores the critical role of halogen substituents in chemical reactions. This is particularly relevant for understanding the reactivity and potential applications of halogenated compounds, including iodine-containing molecules like this compound (Della & Taylor, 1991).

Catalytic Applications and Molecular Building Blocks

The exploration of molecular building blocks, such as 1,3-diethynylbicyclo[1.1.1]pentane, for the synthesis of extended, rigid molecules, provides insights into the utility of bicyclic structures in constructing complex molecular architectures. This research potentially extends to the use of this compound as a precursor or intermediate in the design of novel materials and catalysts (Kaleta, Nečas, & Mazal, 2012).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for “2-(3-Iodobicyclo[1.1.1]pentan-1-yl)acetic acid” can be found online . It is always important to refer to the MSDS for handling and safety information.

Properties

IUPAC Name

2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IO2/c8-7-2-6(3-7,4-7)1-5(9)10/h1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOFQSLMRHXHOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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